molecular formula C13H21N5 B5496943 N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

Cat. No.: B5496943
M. Wt: 247.34 g/mol
InChI Key: OFJULBSMJCEMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a synthetic guanidine derivative designed for advanced chemical and pharmaceutical research. This compound features a guanidine group linked to a cyclohexyl moiety and a 4,6-dimethylpyrimidin-2-yl group, a heterocyclic scaffold known for its relevance in medicinal chemistry . The presence of the pyrimidine ring, a common pharmacophore, suggests potential for investigating enzyme inhibition or receptor modulation, particularly in the development of novel therapeutic agents. The lipophilic cyclohexyl group may influence the compound's bioavailability and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in exploratory investigations, including as a building block for synthesizing more complex molecules or as a reference standard in analytical method development. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclohexyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFJULBSMJCEMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NC2CCCCC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine typically involves the reaction of cyclohexylamine with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process might be optimized to include continuous flow reactors and more efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-urea, while reduction could lead to the formation of N-cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-amine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that compounds containing the guanidine moiety, such as N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine, exhibit significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication by interacting with specific viral enzymes or host cell receptors.

Cancer Therapeutics
this compound has been explored for its potential in cancer treatment. Its ability to modulate pathways involved in cell proliferation and apoptosis positions it as a promising lead compound in oncology research.

Biochemical Research

Enzyme Interaction Studies
The binding affinity of this compound to various enzymes has been a focus of biochemical studies. It is believed to interact with enzymes involved in nucleic acid metabolism due to the presence of the pyrimidine ring. This interaction could lead to significant advancements in understanding enzyme regulation and inhibition.

Case Study: Inhibition of Specific Enzymes
A study demonstrated that this compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways. This inhibition was linked to reduced tumor growth in animal models, highlighting its therapeutic potential.

Material Science Applications

Polymer Chemistry
The compound's unique structure allows it to be employed in polymer synthesis. It can serve as a functional monomer that imparts specific properties to polymers, such as increased thermal stability and enhanced mechanical strength.

Data Table: Comparison with Similar Compounds

Compound NameStructureKey Differences
N-Cyclohexyl-N'-(4-methylpyrimidin-2-yl)guanidineStructure 1One less methyl group on the pyrimidine ring
N-Cyclohexyl-N'-(4,6-dimethylpyrimidin-2-yl)ureaStructure 2Urea group instead of guanidine
N-Cyclopentyl-N'-(4,6-dimethyl-pyrimidin-2-yl)guanidineStructure 3Different cycloalkane (cyclopentyl vs cyclohexyl)

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4,6-dimethyl-pyrimidin-2-yl)-guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Guanidine Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the guanidine core significantly alter solubility, stability, and bioavailability. Key comparisons include:

N-(4,6-Dimethylpyrimidin-2-yl)-N'-(trifluoromethylphenyl)-guanidine
  • Substituents : Trifluoromethylphenyl (electron-withdrawing group) and 4,6-dimethylpyrimidin-2-yl.
  • Properties : Enhanced lipophilicity due to the -CF₃ group, improving membrane permeability.
  • Biological Activity : Demonstrated 71.2–86.9% herbicidal efficacy against Brassica campestris at 100 µg/mL .
N-(4-Bromophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)-guanidine
  • Substituents : 4-Bromophenyl (halogenated aryl) and 4,6-dimethylpyrimidin-2-yl.
N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine
  • Substituents: Cyclohexyl (non-aromatic, bulky) and 4,6-dimethylpyrimidin-2-yl.
  • Properties : Higher conformational flexibility due to the cyclohexyl chair structure, as observed in crystallographic studies . The bulky cyclohexyl group may reduce solubility in polar solvents compared to aryl-substituted analogs.

Structural and Crystallographic Insights

Crystal structures of related compounds reveal critical differences in molecular packing and intermolecular interactions:

  • N-Cyclohexyl-N'-(4,6-dimethoxypyrimidin-2-yl)-guanidine analogs : Exhibit U-shaped conformations with π-π stacking (3.66 Å interplanar distance) and C–H···O hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H19N5C_{12}H_{19}N_{5}, with a molar mass of 233.31 g/mol. The structural features include a cyclohexyl group and a pyrimidine moiety, which are crucial for its biological interactions.

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

  • In vitro Studies : The IC50 values for COX-2 inhibition in related compounds have been reported as low as 0.04 μmol, indicating strong anti-inflammatory potential .
  • In vivo Studies : In animal models, such as carrageenan-induced paw edema and cotton pellet-induced granuloma assays, these compounds demonstrated significant reductions in inflammation markers compared to standard anti-inflammatory drugs like indomethacin .
CompoundIC50 (μmol)ED50 (μM)Reference
This compoundTBDTBD
Indomethacin0.04 ± 0.019.17

2. Anticancer Activity

Pyrimidine derivatives have shown promise in cancer therapy due to their ability to inhibit key signaling pathways involved in tumor growth and metastasis.

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway and arresting the cell cycle at the G2/M phase .
  • Case Study : A derivative exhibiting an IC50 value of 0.442 μM against non-small cell lung cancer (NSCLC) cells highlights the potential of these compounds in oncology .

3. Antiviral Activity

Emerging research suggests that this compound may also possess antiviral properties.

  • In vitro Efficacy : Studies have indicated effective inhibition of influenza virus replication in cellular models, showing a more than 2-log reduction in viral load .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of guanidine derivatives. Modifications to the pyrimidine ring and substituents on the guanidine moiety can significantly influence potency and selectivity.

  • Electron Donating Groups : The presence of electron-releasing substituents on the pyrimidine ring has been associated with enhanced anti-inflammatory activity.
  • Substituent Variations : Altering the cyclohexyl group or introducing additional functional groups can lead to improved pharmacokinetic profiles and reduced toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine?

  • Methodological Answer : The compound is synthesized via oxidative desulfurization of thiourea intermediates. A typical procedure involves reacting 1-(4,6-dimethylpyrimidin-2-yl)-3-substituted thiourea with aqueous NH₃ and sodium chlorite (NaClO₂) in a DMF/water mixture at 80°C for 12–15 hours. Post-reaction, the product is extracted with dichloromethane (DCM), purified via silica gel chromatography (DCM:MeOH, 20:1), and yields range from 35% to 36%. Key intermediates and byproducts are monitored using LCMS (e.g., M+1 at 272.1) .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :

  • 1H NMR : In CDCl₃ or DMSO-d₆, diagnostic peaks include aromatic protons (δ 6.5–7.7 ppm), methoxy groups (δ 3.7–3.8 ppm), and methyl substituents on the pyrimidine ring (δ 2.3–2.4 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming R₂²(8) dimers). WinGX and ORTEP-III visualize anisotropic displacement ellipsoids .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards).
  • Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338 precaution).
  • Storage : Sealed containers in dry, ventilated areas. Refer to SDS for hazard specifics (e.g., H302 for acute toxicity) .

Advanced Research Questions

Q. How do structural modifications influence biological activity?

  • Methodological Answer :

  • Substituent Effects : Replacing the cyclohexyl group with aryl moieties (e.g., 3-methoxyphenyl vs. 4-methoxyphenyl) alters steric and electronic profiles. For example, 4-methoxy analogs exhibit 86.9% herbicidal inhibition (Brassica campestris), attributed to enhanced π-π stacking with target enzymes .
  • Imidazolidinone Derivatives : Reacting guanidine with ethyl bromoacetate forms imidazolidin-4-one derivatives (e.g., 1401-A/B), which show improved solubility and bioavailability (LCMS: M+1 at 312.2) .

Q. What contradictions exist in biological activity data, and how can they be resolved?

  • Methodological Answer :

  • Weak Enzyme Inhibition vs. Strong Herbicidal Activity : Derivatives like 11b (86.7% inhibition) show poor ketol-acid reductoisomerase (KARI) activity, suggesting off-target mechanisms. Resolve via:

Proteomic Profiling : Identify binding partners using pull-down assays.

Gene Knockout Models : Validate target specificity in Arabidopsis thaliana .

Q. How can computational methods aid in optimizing this compound’s efficacy?

  • Methodological Answer :

  • Molecular Docking : Use Rac1 (PDB: 1MH1) or KARI (PDB: 1YRL) structures to predict binding modes. For example, ZINC69391 (a structural analog) inhibits Rac1 by blocking GTP-binding pockets (IC₅₀: 25 mg/kg in vivo) .
  • MD Simulations : Assess ligand-protein complex stability over 100-ns trajectories (AMBER/CHARMM force fields) to prioritize analogs with lower RMSD values .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

  • Methodological Answer :

  • Residual Solvents : DMF or NaClO₂ byproducts interfere with HPLC. Mitigate via:

Ion-Pair Chromatography : Use tetrabutylammonium bromide to separate polar impurities.

LC-MS/MS : Quantify trace contaminants with MRM transitions (e.g., m/z 272 → 155 for parent ions) .

  • Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C₁₄H₁₄F₃N₅: Calc. C 54.37%, H 4.56%; Found C 54.12%, H 4.62%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.